1-(2-Methylphenyl)-1-phenylmethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

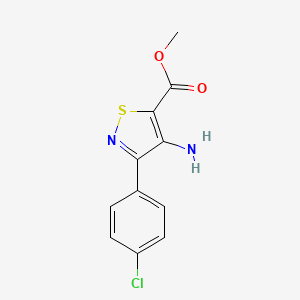

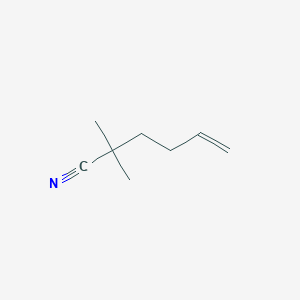

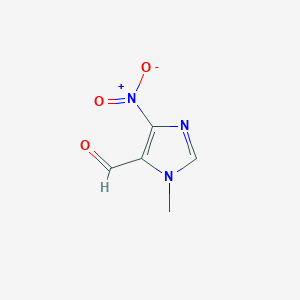

The compound “1-(2-Methylphenyl)-1-phenylmethanamine” is an amine derivative with two phenyl groups attached to the same carbon atom, one of which is a 2-methylphenyl group .

Molecular Structure Analysis

The molecular structure of “1-(2-Methylphenyl)-1-phenylmethanamine” would likely feature a central carbon atom bonded to a hydrogen atom, an amine group (-NH2), and two phenyl rings, one of which has a methyl group attached to the second carbon .Chemical Reactions Analysis

While specific reactions involving “1-(2-Methylphenyl)-1-phenylmethanamine” are not available, similar compounds often undergo reactions typical of amines and aromatic compounds. These could include electrophilic aromatic substitution, nucleophilic substitution, and reactions involving the amine group .科学的研究の応用

Synthesis and Characterization of Novel Compounds : The synthesis of compounds related to 1-(2-Methylphenyl)-1-phenylmethanamine has been a focus area, leading to the development of new chemicals with unique properties. For instance, Shimoga et al. (2018) synthesized a compound by reacting p-Toluic hydrazide and glycine, characterizing it using spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).

Photocatalytic Applications : The role of similar compounds in photocatalytic processes has been investigated. Connell et al. (2019) discovered a tandem catalytic process using [Ir(ppy)2(dtb-bpy)]+ photocatalyst for reducing energy-demanding substrates, which included the formation of highly reducing species through a novel mechanism (Connell et al., 2019).

Ligand Design in Metal Complexes : Canary et al. (1998) described the synthesis of ligands similar to 1-(2-Methylphenyl)-1-phenylmethanamine. These ligands form chiral, pseudo C3-symmetric complexes with ZnII and CuII salts, showcasing potential applications in coordination chemistry (Canary, Allen, Castagnetto, Chiu, Toscano, & Wang, 1998).

Chemical Reactions and Catalysis : Ribeiro et al. (2014) studied aza-Michael reactions involving 1-phenylmethanamine, highlighting its role in catalysis and reaction mechanisms. This research provided insights into the chemical behavior of these compounds under various conditions (Ribeiro, Uliana, Brocksom, & Porto, 2014).

Fluorogenic Reagents for Catecholamines : Umegae et al. (1988) explored 1,2-diarylethylenediamines, including compounds similar to 1-(2-Methylphenyl)-1-phenylmethanamine, as highly sensitive fluorogenic reagents for catecholamines, indicating their potential in biochemical assays (Umegae, Nohta, & Ohkura, 1988).

Novel Sigma Receptor Ligands : Prezzavento et al. (2007) investigated new substituted 1-phenyl-2-cyclopropylmethylamines for their biological profile, focusing on their affinity for sigma receptors. This research opens avenues in pharmacology and biochemistry for similar compounds (Prezzavento, Campisi, Ronsisvalle, Li Volti, Marrazzo, Bramanti, Cannavò, Vanella, Cagnotto, Mennini, Ientile, & Ronsisvalle, 2007).

将来の方向性

特性

IUPAC Name |

(2-methylphenyl)-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLNARHIRUKNFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570508 |

Source

|

| Record name | 1-(2-Methylphenyl)-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylphenyl)-1-phenylmethanamine | |

CAS RN |

2936-62-1 |

Source

|

| Record name | 1-(2-Methylphenyl)-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1355090.png)

![3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1355107.png)

![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)